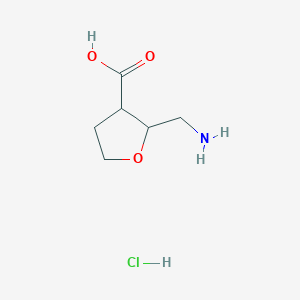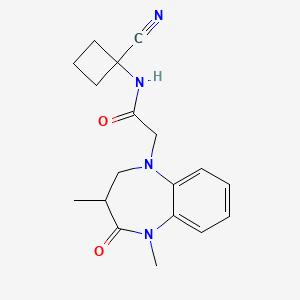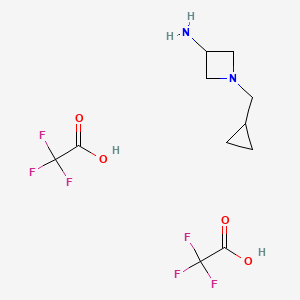
2-(5-methyl-1H-imidazol-4-yl)acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(5-methyl-1H-imidazol-4-yl)acetic acid hydrochloride” is a compound with the molecular formula C6H8N2O2.ClH . It is a solid substance and is considered a potential neurotoxin .
Synthesis Analysis
The synthesis of imidazole compounds, such as “this compound”, has been a subject of research. A common method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves a one-pot, four-component synthesis achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C6H8N2O2.ClH/c1-4-5(2-6(9)10)8-3-7-4;/h3H,2H2,1H3,(H,7,8)(H,9,10);1H . The molecular weight of the compound is 176.6 .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 176.6 .Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
2-(5-methyl-1H-imidazol-4-yl)acetic acid hydrochloride and its derivatives have been explored for their catalytic properties, particularly in the context of nucleophilic catalysis for transesterification/acylation reactions. Imidazol-2-ylidenes, a family of N-heterocyclic carbenes (NHC), show efficient catalysis in the transesterification between esters and alcohols. Low catalyst loadings of aryl- or alkyl-substituted NHC catalysts mediate the acylation of alcohols with vinyl acetate at room temperature, indicating the potential of these compounds in synthetic organic chemistry (Grasa, Kissling, & Nolan, 2002; Grasa, Gueveli, Singh, & Nolan, 2003).
Corrosion Inhibition
Research has also delved into the use of imidazole derivatives as corrosion inhibitors, particularly for copper in acidic environments. Imidazole and its derivatives, including 4-methylimidazole and 1-(p-tolyl)-4-methylimidazole, have been found effective in inhibiting copper corrosion. The effectiveness of these inhibitors is attributed to their ability to form protective layers on the metal surface, thus preventing corrosion. This attribute underscores the potential of imidazole derivatives in materials science and engineering applications (Gašparac, Martin, Stupnišek-lisac, & Mandić, 2000; Gašparac, Martin, & Stupnišek-lisac, 2000).
Synthetic Chemistry
The synthesis of imidazol-1-yl-acetic acid hydrochloride, a key intermediate for the production of bisphosphonates like zoledronic acid, highlights the importance of these compounds in pharmaceutical synthesis. Efficient methods for the synthesis of imidazol-1-yl-acetic acid hydrochloride have been developed, offering pathways to important therapeutic agents. These methods emphasize the role of imidazole derivatives in the synthesis of drugs with significant medical applications (Singh, Manne, Ray, & Pal, 2008; Belwal & Patel, 2019).
Electrocatalysis
Imidazole derivatives have been explored as electrocatalysts, demonstrating their utility in the electrochemical detection of various substances. The modification of electrode surfaces with these compounds enhances the electrocatalytic properties, enabling the simultaneous determination of substances like ascorbic acid and adrenaline. This application is of particular interest in the development of sensors and analytical techniques in chemistry and biochemistry (Nasirizadeh, Shekari, Zare, Shishehbore, Fakhari, & Ahmar, 2013).
Eigenschaften
IUPAC Name |
2-(5-methyl-1H-imidazol-4-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-4-5(2-6(9)10)8-3-7-4;/h3H,2H2,1H3,(H,7,8)(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADBHRWTRQHTTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60093-52-9 |
Source


|
| Record name | 2-(5-methyl-1H-imidazol-4-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2734945.png)
![(E)-7-(but-2-en-1-yl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2734949.png)

![1-[2-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2734954.png)
![2-[(4-Ethylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2734955.png)
![N-(2,4-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2734956.png)
![1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)methylamino]ethanol](/img/structure/B2734957.png)
![5-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide](/img/structure/B2734958.png)
![Ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2734959.png)


![1-(2-azepan-1-yl-2-oxoethyl)-3-[(3-chlorobenzyl)sulfonyl]-1H-indole](/img/structure/B2734962.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2734963.png)
